molecular formula C6H5IN2O B1285547 2-Amino-5-Iodopyridine-3-Carbaldehyde CAS No. 578007-67-7

2-Amino-5-Iodopyridine-3-Carbaldehyde

Cat. No.: B1285547
CAS No.: 578007-67-7
M. Wt: 248.02 g/mol
InChI Key: DSXSLRYMXWHNPF-UHFFFAOYSA-N
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Description

2-Amino-5-Iodopyridine-3-Carbaldehyde is a chemical compound with the empirical formula C6H5IN2O and a molecular weight of 248.02 g/mol. This compound is a useful intermediate in the synthesis of various bioactive molecules. It is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde typically involves the iodination of 2-Amino-3-Pyridinecarboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyridine ring . Common reagents used in this synthesis include iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-Iodopyridine-3-Carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-5-Iodopyridine-3-Carboxylic Acid.

    Reduction: 2-Amino-5-Iodopyridine-3-Methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-Iodopyridine-3-Carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules for studying biological processes and pathways.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-Iodopyridine-3-Carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules that interact with enzymes, receptors, and other biological targets . The iodine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-Pyridinecarboxaldehyde
  • 2-Amino-5-Bromopyridine-3-Carbaldehyde
  • 2-Amino-5-Chloropyridine-3-Carbaldehyde

Uniqueness

2-Amino-5-Iodopyridine-3-Carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs . The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its overall reactivity .

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSLRYMXWHNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590323
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-67-7
Record name 2-Amino-5-iodo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578007-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-iodopyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Aminonicotinaldehyde (515 mg, 4.22 mmol), periodic acid (144.1 mg, 0.63 mmol) and iodine (460.2 mg, 0.43 mmol) were dissolved in a mixture of acetic acid (12.0 ml), H2O (0.6 ml) and H2SO4 (0.1 ml). The mixture was heated to 80° C. for 4 h. Then it was poured into Na2S2O3 (10% aq. solution), neutralized with NaOH (2N aq. solution) and extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. The crude product was purified by flash chromatography; Pet. Ether, EtOAc (4:1→1:1) affording 842 mg (80%) the title compound.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
144.1 mg
Type
reactant
Reaction Step One
Quantity
460.2 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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